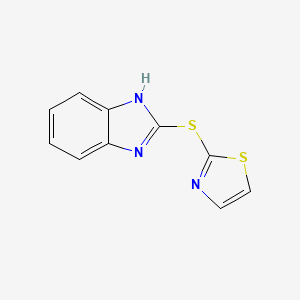

2-(2-Thiazolyl)thiobenzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Thiazolyl)thiobenzimidazole is a heterocyclic compound that contains both thiazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thiazolyl)thiobenzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2-bromoacetylthiazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Copper-Catalyzed Cyclization

The copper-mediated pathway involves:

-

Intermediate formation : A thiourea intermediate (4) forms via nucleophilic addition of propargylamine to the isothiocyanate.

-

Cyclization : Intramolecular 5-exo-dig cyclization generates a thiazolidine intermediate (5), stabilized by copper coordination .

-

Oxidative coupling : PIFA facilitates intramolecular oxidative coupling, likely through intermediates involving sulfur radicals, to yield the final product .

Polysulfide Decomposition Pathways

While not directly observed in the target compound, the Gewald reaction’s polysulfide decomposition mechanisms highlight potential reactivity in sulfur-containing intermediates . Polysulfides may decompose via:

-

Unimolecular cyclization (e.g., 4-membered rings).

-

Nucleophilic degradation (e.g., thiourea intermediates).

-

Protonation-induced scrambling , favoring thermodynamically stable products like thiophenes .

Oxidation and Functional Group Interconversion

-

N-Oxidation : Thiazoles can be oxidized to N-oxides (e.g., using mCPBA or hypofluorous acid), enabling directed C-H activation under palladium catalysis .

-

Sulfur Oxidation : Potential conversion to sulfoxides/sulfones via oxidizing agents, though this may disrupt aromaticity .

Substitution and Coupling Reactions

-

Electrophilic Aromatic Substitution : The thiazole C5 position (if activated by substituents like methyl groups) may undergo bromination or other electrophilic reactions .

-

Copper-Mediated Coupling : Benzimidazothiazoles can undergo thioamination with nitroalkenes or react with α-halo carbonyl compounds, as seen in related systems .

Structural and Reactivity Insights

The compound’s reactivity is influenced by:

-

Basicity : Thiazole NH groups (pKa ~2.5) are less basic than imidazole, reducing nucleophilic reactivity but enabling selective deprotonation at C2-H under strong bases .

-

Electron-Delocalization : Aromatic stabilization of the thiobenzimidazole core may direct reactions to specific positions (e.g., C2 for deprotonation or C5 for substitution) .

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a variety of pathogens. Recent studies have shown that derivatives of benzimidazole, including those containing thiazole moieties, demonstrate significant activity against both Gram-positive and Gram-negative bacteria.

- Case Study Findings:

- A study by Mahmoud et al. (2020) reported that benzimidazole derivatives showed excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to standard antibiotics like amoxicillin and ciprofloxacin .

- Another investigation highlighted the antibacterial potency of thiazole-containing benzimidazole derivatives against E. coli and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 5 to 10 µg/mL .

| Compound | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 10 | Mahmoud et al. |

| B | Escherichia coli | 5 | Rashdan et al. |

| C | Candida albicans | 5 | Rashdan et al. |

2. Anti-inflammatory Activity

2-(2-Thiazolyl)thiobenzimidazole derivatives have been investigated for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenases (COX) and other inflammatory mediators.

- Case Study Findings:

- Research conducted by Akhtar et al. (2017) indicated that benzimidazole-based compounds could effectively inhibit COX enzymes, leading to a reduction in inflammation .

- In a series of experiments, specific derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

| Compound | Inhibition (%) | Standard Drug | Reference |

|---|---|---|---|

| D | 55 | Diclofenac | Bukhari et al. |

| E | 72 | Aspirin | Eswayah et al. |

3. Analgesic Activity

The analgesic properties of this compound have also been explored, with some derivatives showing promising results in pain relief models.

- Case Study Findings:

4. Antiulcer Activity

Recent research has highlighted the antiulcer potential of benzimidazole derivatives, particularly their ability to inhibit H+/K+-ATPase activity.

- Case Study Findings:

| Compound | Dose (mg/kg) | Effectiveness (%) | Reference |

|---|---|---|---|

| F | 10 | 92.7 | Patil et al. |

| G | 20 | 78.95 | Reddy et al. |

Mechanism of Action

The mechanism of action of 2-(2-Thiazolyl)thiobenzimidazole involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, it induces apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Thiabendazole: Another benzimidazole derivative with antifungal and antiparasitic properties.

Sulfathiazole: A thiazole derivative with antimicrobial activity.

Tiazofurin: A thiazole nucleoside with anticancer properties.

Uniqueness

2-(2-Thiazolyl)thiobenzimidazole is unique due to its dual thiazole and benzimidazole structure, which imparts a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.

Properties

CAS No. |

19918-45-7 |

|---|---|

Molecular Formula |

C10H7N3S2 |

Molecular Weight |

233.3 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1,3-thiazole |

InChI |

InChI=1S/C10H7N3S2/c1-2-4-8-7(3-1)12-9(13-8)15-10-11-5-6-14-10/h1-6H,(H,12,13) |

InChI Key |

HVMNSYRBAKSQES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC3=NC=CS3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.